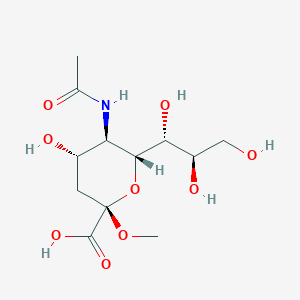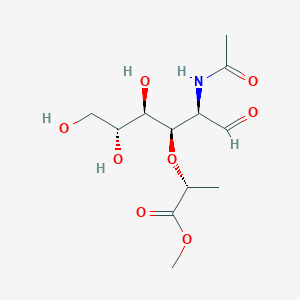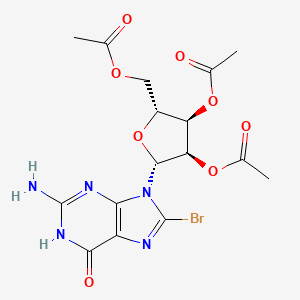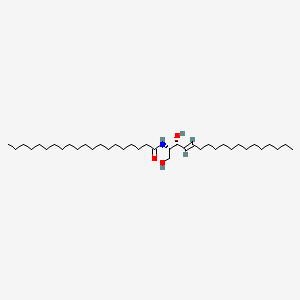
尼古丁-N-(4-脱氧-4,5-脱氢)-β-D-葡糖醛酸苷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cotinine N-(4-Deoxy-4,5-didehydro)-beta-D-glucuronide is a biomedicine employed for investigating the impact of nicotine metabolism on human health. This compound is particularly valuable for understanding the pharmacokinetics and elimination of nicotine, shedding light on its potential involvement in various ailments such as tobacco-related disorders and drug addiction.
科学研究应用
Cotinine N-(4-Deoxy-4,5-didehydro)-beta-D-glucuronide has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard for studying the chemical properties and reactions of nicotine metabolites.
Biology: Employed in studies investigating the metabolic pathways and biological effects of nicotine.
Medicine: Utilized in research on tobacco-related disorders and drug addiction, providing insights into the pharmacokinetics and elimination of nicotine.
Industry: Applied in the development of diagnostic tools and therapeutic agents targeting nicotine metabolism
作用机制
Target of Action
Cotinine N-(4-Deoxy-4,5-didehydro)-beta-D-glucuronide is a remarkable biomedicine employed for investigating nicotine metabolism’s impact on human health . It serves as a valuable tool to unravel the intricate intricacies of nicotine pharmacokinetics and elimination .
Mode of Action
It is known to be involved in the metabolism of nicotine, a major component of tobacco .
Biochemical Pathways
The compound is involved in the nicotine metabolism pathway. It is a metabolite of nicotine, which is a potent parasympathomimetic alkaloid found in the nightshade family of plants and a stimulant drug. It is believed to play a role in shedding light on its potential involvement in multifarious ailments like tobacco-related disorders and drug addiction .
Pharmacokinetics
It is known that cotinine, the parent compound, has a longer half-life than nicotine and can be detected in urine, blood, and saliva for a longer period after exposure to tobacco smoke .
Result of Action
It is known to be a valuable tool for investigating the impact of nicotine metabolism on human health .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cotinine N-(4-Deoxy-4,5-didehydro)-beta-D-glucuronide involves multiple steps, including the protection and deprotection of functional groups, glycosylation, and oxidation reactions. The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production methods for Cotinine N-(4-Deoxy-4,5-didehydro)-beta-D-glucuronide typically involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions
Cotinine N-(4-Deoxy-4,5-didehydro)-beta-D-glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
相似化合物的比较
Similar Compounds
Cotinine: A primary metabolite of nicotine, often used as a biomarker for nicotine exposure.
Nicotine N-oxide: Another metabolite of nicotine, involved in its detoxification and elimination.
Trans-3’-hydroxycotinine: A secondary metabolite of nicotine, used in studies on nicotine metabolism and its effects
Uniqueness
Cotinine N-(4-Deoxy-4,5-didehydro)-beta-D-glucuronide is unique due to its specific structure and role in nicotine metabolism. Unlike other metabolites, it provides a distinct perspective on the pharmacokinetics and elimination of nicotine, making it a valuable tool for research in various fields .
属性
IUPAC Name |
(2S,3R,4R)-3,4-dihydroxy-2-[3-[(2S)-1-methyl-5-oxopyrrolidin-2-yl]pyridin-1-ium-1-yl]-3,4-dihydro-2H-pyran-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O6/c1-17-10(4-5-13(17)20)9-3-2-6-18(8-9)15-14(21)11(19)7-12(24-15)16(22)23/h2-3,6-8,10-11,14-15,19,21H,4-5H2,1H3/t10-,11+,14+,15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCAURCQPPWRAO-DRABBMOASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)C2=C[N+](=CC=C2)C3C(C(C=C(O3)C(=O)[O-])O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H](CCC1=O)C2=C[N+](=CC=C2)[C@@H]3[C@@H]([C@@H](C=C(O3)C(=O)[O-])O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[6-[5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B1139794.png)

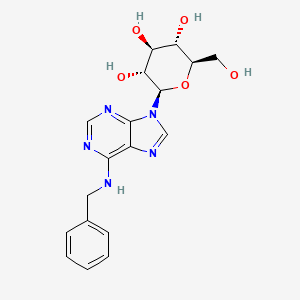
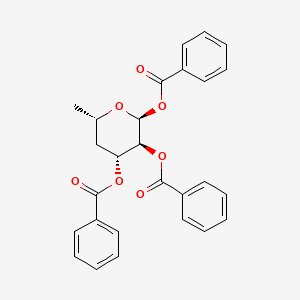
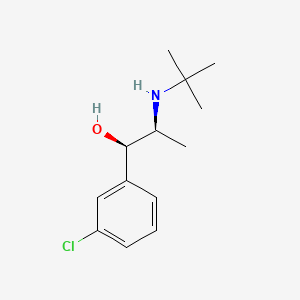

![N-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl)-5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B1139810.png)
